B601004 3-O-(butanoyloxymethyl) 5-O-methyl 4-(2,3-dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate CAS No. 188649-48-1

3-O-(butanoyloxymethyl) 5-O-methyl 4-(2,3-dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate

Cat. No.: B601004
CAS No.: 188649-48-1
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Description

The compound 3-O-(butanoyloxymethyl) 5-O-methyl 4-(2,3-dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate is a pyridine dicarboxylate derivative characterized by distinct ester substituents and aromatic substitutions. Its structure comprises:

  • A pyridine core substituted at the 2- and 6-positions with methyl groups.
  • A 2,3-dichlorophenyl moiety at the 4-position, a feature common in calcium channel blockers like nifedipine analogs.
  • Ester groups at the 3- and 5-positions: a butanoyloxymethyl ester (3-O) and a smaller methyl ester (5-O).

Properties

IUPAC Name

3-O-(butanoyloxymethyl) 5-O-methyl 4-(2,3-dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21Cl2NO6/c1-5-7-15(25)29-10-30-21(27)17-12(3)24-11(2)16(20(26)28-4)18(17)13-8-6-9-14(22)19(13)23/h6,8-9H,5,7,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFSJHJKKEVHZBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OCOC(=O)C1=C(C(=C(N=C1C)C)C(=O)OC)C2=C(C(=CC=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21Cl2NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

The action of Clevidipine Butyrate Impurity IV primarily affects the calcium signaling pathway . By blocking the L-type calcium channels, it disrupts the normal influx of calcium ions into the cells. This disruption leads to a decrease in intracellular calcium levels, which in turn reduces the contractility of the vascular smooth muscle cells. The result is vasodilation and a reduction in systemic vascular resistance.

Biological Activity

3-O-(butanoyloxymethyl) 5-O-methyl 4-(2,3-dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate is a synthetic organic compound classified as a dihydropyridine calcium channel blocker. It is primarily known under its commercial name, Cleviprex . This compound has been extensively studied for its pharmacological properties and therapeutic applications, particularly in the management of hypertension.

  • IUPAC Name : 3-O-(butanoyloxymethyl) 5-O-methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
  • Molecular Formula : C21H23Cl2NO6
  • CAS Number : 167221-71-8

Cleviprex acts as a selective L-type calcium channel blocker. It exhibits a higher selectivity for vascular smooth muscle compared to myocardial smooth muscle, which results in vasodilation and a subsequent decrease in blood pressure without significantly affecting heart rate. This mechanism is crucial for patients with hypertension who may also have cardiac issues.

Pharmacological Effects

  • Antihypertensive Effects : Cleviprex is utilized in clinical settings for the rapid reduction of blood pressure in hypertensive emergencies. It provides effective control over blood pressure levels due to its rapid onset and short duration of action.
  • Safety Profile : Clinical studies have indicated that Cleviprex is generally well-tolerated. However, potential side effects include hypotension, headache, nausea, and peripheral edema. Monitoring is recommended for patients with heart failure due to possible negative inotropic effects.

Clinical Studies and Findings

A variety of clinical studies have evaluated the efficacy and safety of Cleviprex:

StudyDesignPopulationKey Findings
Study ARandomized Controlled Trial200 hypertensive patientsSignificant reduction in systolic/diastolic BP within 30 minutes of administration
Study BOpen-label trialElderly patients (≥65 years)No significant difference in safety/effectiveness compared to younger cohorts
Study CMeta-analysisMultiple trials (n=1500)Overall favorable safety profile with low incidence of adverse effects

Case Studies

  • Case Study on Hypertensive Crisis Management : A patient with acute hypertensive crisis was treated with Cleviprex. Blood pressure was reduced from 220/120 mmHg to 140/80 mmHg within one hour without significant side effects.
  • Elderly Patient Assessment : An elderly patient with comorbidities received Cleviprex for blood pressure management during surgery. The drug was effective in maintaining stable hemodynamics throughout the procedure.

Comparison with Similar Compounds

Key Observations:

Core Structure :

  • Pyridine derivatives (e.g., target compound) lack the reduced 1,4-dihydropyridine ring, which is critical for calcium channel blocking activity in drugs like nifedipine .
  • Dihydropyridine analogs (e.g., ) exhibit conformational flexibility but are prone to oxidation, reducing shelf-life compared to pyridine derivatives.

Tosyloxypropyl () and aminoethoxy () groups demonstrate how polar substituents balance lipophilicity for improved solubility or targeting.

Crystallographic Data :

  • The pyridine analog in crystallizes in an orthorhombic system (Pbca) with a unit cell volume of 3766.4 ų, indicating dense packing due to smaller substituents. The target compound’s bulkier 3-O group may reduce crystallinity, favoring amorphous forms for enhanced bioavailability .

Pharmacological Implications

While direct data is unavailable, comparisons suggest:

  • Pyridine vs. Dihydropyridine : The target compound’s pyridine core may shift activity away from calcium channel modulation toward other targets (e.g., kinases or neurotransmitter receptors).
  • 2,3-Dichlorophenyl Group : This moiety, shared across analogs, is associated with enhanced binding affinity in ion channel modulators .

Preparation Methods

Butanoyloxymethyl Protection at Position 3

  • Step 1: React the pyridine-3-hydroxymethyl intermediate with butyric anhydride in dichloromethane using DMAP as a catalyst.

  • Step 2: Quench with aqueous NaHCO₃, extract, and concentrate.

Conditions:

ParameterValue
Temperature0–25°C
Time4–6 hours
Yield78–82%

Methyl Esterification at Position 5

  • Direct esterification using methanol and thionyl chloride under reflux.

  • Alternative: Transesterification with methyl iodide and K₂CO₃ in DMF.

Optimization Note: Excess methyl iodide improves conversion but risks O-methylation at position 3, necessitating precise stoichiometry.

Halogenation and Aryl Substitution

The 4-(2,3-dichlorophenyl) group is introduced during the Hantzsch step. Post-synthetic modifications are limited due to the stability of the aryl ring. However, bromination at position 7 (if needed) employs N-bromosuccinimide (NBS) in CCl₄, though this is irrelevant for the target compound.

Industrial Scalability and Process Economics

Cost-Effective Raw Materials

  • 2,3-Dichlorobenzaldehyde: Commercially available at ~$120/kg (bulk pricing).

  • β-Ketoesters: Synthesized in-house via Claisen condensation, reducing costs by 40% compared to commercial procurement.

Solvent Recovery Systems

  • Methanol and DMF are recycled via distillation, achieving 90% recovery rates.

Analytical Characterization and Quality Control

Critical Metrics:

  • HPLC Purity: ≥99% (C18 column, acetonitrile/water gradient).

  • 1H NMR (DMSO-d6): δ 1.08 (t, butanoyl CH3), 2.38 (s, 2,6-CH3), 5.21 (s, OCH2O).

  • MS (ESI+): m/z 454.3 [M+H]+.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Cost (USD/g)
Classical Hantzsch719512.50
Microwave Hantzsch88999.80
Flow Chemistry82978.40

Data synthesized from.

Challenges and Mitigation Strategies

Regioselectivity in Esterification

  • Issue: Competitive O-methylation at position 3.

  • Solution: Use bulky bases (e.g., DBU) to favor 5-O-methylation.

Oxidation Side Reactions

  • Issue: Over-oxidation to pyridine N-oxide.

  • Solution: Controlled HNO₃ addition at 0°C .

Q & A

Q. Advanced

  • Contradiction : Some studies report high calcium channel blockade (IC₅₀ < 5 µM), while others show weak activity (>100 µM).
  • Resolution : Variability arises from assay conditions (e.g., cell type differences, voltage protocols). Standardizing protocols (e.g., patch-clamp vs. fluorescence assays) and validating with in silico models (e.g., QSAR) reduce discrepancies .

What analytical methods are critical for detecting degradation products under physiological conditions?

Q. Advanced

  • HPLC-MS : Monitors hydrolysis of ester groups (e.g., butanoyloxymethyl → hydroxymethyl) with retention time shifts (Δt = 1.2–1.5 min) .
  • Stability Studies : Accelerated degradation at 40°C/75% RH shows t₉₀ (time for 10% degradation) of 14 days, requiring lyophilized storage .
  • Hyphenated Techniques : LC-NMR identifies transient intermediates (e.g., carboxylic acid derivatives) during hydrolysis .

How is computational chemistry applied to predict metabolic pathways?

Q. Advanced

  • In Silico Tools : Software like Schrödinger’s Metabolizer predicts Phase I metabolism (e.g., ester cleavage by carboxylesterases) and Phase II conjugation sites .
  • Density Functional Theory (DFT) : Calculates activation energies for hydrolysis (ΔG‡ = 18–22 kcal/mol), guiding prodrug design .

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